![molecular formula C21H18ClFN4O2 B2526310 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 941895-43-8](/img/structure/B2526310.png)
2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
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Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that can include various techniques such as microwave-assisted processes, which are known for their efficiency in organic synthesis. In the case of the compound 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, the synthesis was not detailed in the provided data, but the compound was successfully synthesized and its crystal structure determined by X-ray single-crystal diffraction . Another related compound, 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, was synthesized using a microwave-assisted one-pot process that included a Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration sequence, yielding an overall yield of 28% . This highlights the complexity and innovation in the field of organic synthesis, particularly in the creation of polyheterocyclic compounds.
Molecular Structure Analysis
The molecular structure of the synthesized 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was elucidated using X-ray single-crystal diffraction. The compound crystallizes in the monoclinic space group P21/n and has a novel structure that has not been reported previously. The crystallographic parameters include a=0.7377(3) nm, b=1.2036(5) nm, c=2.6846(11) nm, β-90.895(9)°, and a volume of V=2.3833(16) nm^3. The compound has a molecular weight of 544.98 and a calculated density of 1.519 g/cm^3 . These details are crucial for understanding the physical properties and potential interactions of the compound.
Chemical Reactions Analysis
The provided data does not include specific chemical reactions involving 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide. However, the synthesis of related compounds often involves complex reactions such as cycloadditions, N-acylations, and decarboxylation steps, as seen in the synthesis of the related compound mentioned earlier . These reactions are fundamental in constructing the core structure of the compound and introducing various functional groups that can affect the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are directly related to its molecular structure. For the compound 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, the crystallographic analysis provides insights into its density and molecular dimensions . However, the abstract does not provide information on other physical properties such as melting point, solubility, or chemical stability. The chemical properties, such as reactivity and biological activity, are also not detailed, except for a preliminary herbicidal activity test, which showed an inhibition rate to seedling growth of barnyard grass of 15.1% at 100 μg/mL . This suggests potential applications of the compound in agricultural settings.
Scientific Research Applications
Pharmacokinetics and Metabolism
Compounds structurally related to 2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, such as those mentioned in the study of the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, highlight the importance of understanding the pharmacokinetic profiles of therapeutic agents. These studies typically investigate how drugs are absorbed, distributed, metabolized, and excreted in the human body. An example is the comprehensive analysis of [14C]SB-649868 in humans, which demonstrated almost complete elimination over a 9-day period, primarily via feces, with a notable presence of metabolites indicating extensive metabolic processing (Renzulli et al., 2011).
Enzyme Inhibition
Research into the inhibition of specific enzymes by benzamide derivatives has been a significant area of focus. These studies explore the therapeutic potential of these compounds in treating various diseases by modulating biological pathways. For instance, the development and investigation of GSK1322322, a peptidase deformylase inhibitor, showcase the drug development process targeting bacterial infections. The metabolism, disposition, and pharmacokinetics of GSK1322322 were studied in healthy humans, demonstrating the routes of elimination and the metabolic transformations the compound undergoes (Mamaril-Fishman et al., 2014).
properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O2/c22-16-2-1-3-17(23)20(16)21(28)24-15-6-4-14(5-7-15)18-8-9-19(26-25-18)27-10-12-29-13-11-27/h1-9H,10-13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSASCXXRKLXRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide |
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